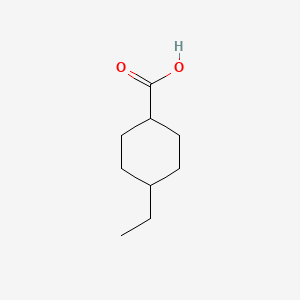

trans-4-Ethylcyclohexanecarboxylic acid

Description

The exact mass of the compound trans-4-Ethylcyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-Ethylcyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Ethylcyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNROFSAOTBVBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987865 | |

| Record name | 4-Ethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-47-2, 91328-77-7 | |

| Record name | 4-Ethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Ethylcyclohexanecarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of trans-4-Ethylcyclohexanecarboxylic acid (TECA). Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies for its characterization. The guide delves into the structural underpinnings of its physical behavior, including a detailed conformational analysis, and presents standardized protocols for determining its melting point, acidity constant (pKa), and solubility. Furthermore, it offers a thorough interpretation of its characteristic spectroscopic signatures (IR, NMR, MS), providing a self-validating framework for identity and purity assessment.

Introduction and Molecular Identity

Trans-4-Ethylcyclohexanecarboxylic acid, with the CAS Number 6833-47-2, is a saturated alicyclic carboxylic acid.[1][2] Its structure, featuring a cyclohexane ring substituted with an ethyl group and a carboxylic acid group in a trans-1,4-configuration, imparts specific stereochemical properties that are critical to its physical behavior and application in various fields, including as a building block in the synthesis of liquid crystals and pharmaceutical intermediates.[3][4] The stability of the trans isomer, where both bulky substituents can occupy equatorial positions, is a key determinant of its properties.[3]

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | trans-4-Ethylcyclohexanecarboxylic acid | [5] |

| CAS Number | 6833-47-2 | [1][2] |

| Molecular Formula | C₉H₁₆O₂ | [1][4] |

| Molecular Weight | 156.22 g/mol | [4] |

| Appearance | White to almost white crystalline solid | [1] |

Structural Analysis: The Diequatorial Advantage

The physical properties of trans-4-Ethylcyclohexanecarboxylic acid are intrinsically linked to its three-dimensional structure. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis and trans.

For the trans isomer, the two substituents are on opposite faces of the ring. This arrangement allows both the ethyl group and the carboxylic acid group to simultaneously occupy equatorial positions in the most stable chair conformation. This diequatorial conformation is significantly lower in energy than the alternative diaxial conformation, which would introduce severe 1,3-diaxial steric interactions.[3][6] The equilibrium heavily favors the diequatorial form, making the molecule conformationally rigid and well-defined.

This stability contrasts with the cis isomer, which must always have one substituent in an axial position and one in an equatorial position, leading to higher steric strain and different physical properties.[3] The diequatorial arrangement in the trans isomer allows for efficient crystal packing, influencing its solid-state properties like melting point.

Caption: Conformational equilibrium heavily favors the stable diequatorial form.

Core Physical and Chemical Properties

The physical properties of a compound are critical for predicting its behavior in various applications, from reaction kinetics to formulation. The following table summarizes the key properties of trans-4-Ethylcyclohexanecarboxylic acid.

| Property | Value Range | Significance & Context | Source(s) |

| Melting Point | 48 - 54 °C | The defined melting range indicates a crystalline solid. Variations often depend on purity. The stable diequatorial conformation allows for orderly crystal lattice packing. | [1][2][7] |

| Boiling Point | ~252.5 °C (Predicted) | High boiling point is due to the carboxylic acid group, which forms strong intermolecular hydrogen bonds, and the relatively high molecular weight. | [1][2] |

| Acid Dissociation Constant (pKa) | ~4.92 (Predicted) | This value is typical for an aliphatic carboxylic acid and is crucial for understanding its ionization state at different pH levels, affecting its solubility and reactivity. | [1] |

| Solubility | Insoluble in water; Soluble in methanol, ethers. | The nonpolar cyclohexane and ethyl groups dominate the molecule's character, making it insoluble in water. It is soluble in organic solvents due to van der Waals interactions. | [1] |

| Density | ~0.999 g/cm³ (Predicted) | Reflects the packing efficiency of the molecules in their condensed state. | [1][2] |

| Flash Point | ~120 °C | Important for safety and handling protocols, indicating the temperature at which it can form an ignitable mixture with air. | [1][2] |

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties must be determined using validated, reproducible methods. The following sections detail standard operating procedures for characterizing a compound like trans-4-Ethylcyclohexanecarboxylic acid.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly precise thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] For a crystalline solid, the melting process is an endothermic event, resulting in a distinct peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the peak's sharpness provides an indication of purity.[9]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried trans-4-Ethylcyclohexanecarboxylic acid into a Tzero aluminum DSC pan.[10]

-

Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC autosampler tray.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 100°C at a controlled rate of 5°C/min under a nitrogen purge (50 mL/min).[9] The controlled ramp ensures thermal equilibrium, and the inert atmosphere prevents oxidative degradation.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve. The melting point is determined as the onset temperature of the endothermic melting peak.[8]

Caption: Standard workflow for determining melting point via DSC.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid.[11] It involves monitoring the pH of a solution as a titrant of known concentration (e.g., NaOH) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid (R-COOH) and its conjugate base (R-COO⁻) are equal. This point is identified as the inflection point on the titration curve.[1][12]

Protocol:

-

Apparatus Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0) to ensure accurate pH readings.[12]

-

Sample Preparation: Prepare a ~1 mM solution of trans-4-Ethylcyclohexanecarboxylic acid in a suitable solvent (e.g., a methanol/water mixture to ensure solubility). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[1]

-

Initial Acidification: Acidify the sample solution to ~pH 2.0 with 0.1 M HCl to ensure the analyte is fully protonated at the start of the titration.

-

Titration:

-

Immerse the calibrated pH electrode into the stirred sample solution.

-

Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.0.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence point from the first derivative of the titration curve (max d(pH)/dV).

-

The pKa is the pH value at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).[11]

-

Perform the titration in triplicate to ensure reproducibility.[1]

-

Solubility Profile Determination

Causality: The solubility of an organic acid is governed by its polarity and its ability to ionize. This protocol uses a series of solvents of varying pH to classify the compound based on its functional groups.[13] As a carboxylic acid, TECA is expected to be insoluble in neutral water but soluble in a basic solution (like 5% NaOH) due to the formation of its water-soluble sodium salt (sodium trans-4-ethylcyclohexanecarboxylate).[14]

Protocol:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 2 minutes. If the compound does not dissolve, it is classified as water-insoluble.[15]

-

Aqueous Base Solubility (NaOH): To a fresh sample (~25 mg), add 0.75 mL of 5% NaOH solution. Shake vigorously. A positive test (dissolution) indicates an acidic functional group, as the acid is deprotonated to form a soluble salt.[14]

-

Aqueous Bicarbonate Solubility (NaHCO₃): To a fresh sample (~25 mg), add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Carboxylic acids are typically strong enough acids to be deprotonated by the weak base bicarbonate, causing dissolution (often with effervescence from CO₂). This test distinguishes them from weaker acids like phenols.[14]

-

Aqueous Acid Solubility (HCl): To a fresh sample (~25 mg), add 0.75 mL of 5% HCl solution. Shake vigorously. As the compound contains no basic functional groups (like amines), it is expected to remain insoluble.[13]

-

Organic Solvent Solubility: Test solubility in an organic solvent like methanol by adding ~25 mg of the compound to 0.75 mL of the solvent and shaking.

Spectroscopic Characterization

Spectroscopic data provides a molecular "fingerprint" that is essential for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of trans-4-Ethylcyclohexanecarboxylic acid is dominated by the features of the carboxylic acid functional group.

-

O-H Stretch: A very broad, strong absorption band is expected between 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids form in the solid state.[2][7]

-

C-H Stretch: Sharp peaks from the alkyl C-H bonds of the ethyl group and cyclohexane ring will appear between 2850-2950 cm⁻¹, often superimposed on the broad O-H band.[7]

-

C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl stretch is expected between 1690-1760 cm⁻¹. For a saturated, dimeric acid, this peak is typically centered around 1710 cm⁻¹.[2][16]

-

C-O Stretch & O-H Bend: A medium intensity C-O stretching band should appear in the 1210-1320 cm⁻¹ region, and an O-H bending band is often visible near 910-950 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-COOH Proton (1H): A highly deshielded singlet is expected far downfield, typically between 10-13 ppm. This peak is often broad and its chemical shift is dependent on concentration and solvent. It will disappear upon shaking the sample with D₂O.[2][17]

-

Cyclohexane Protons (10H): The protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets in the upfield region, typically between 1.0-2.5 ppm. The proton at C1 (alpha to the carboxyl group) will be the most deshielded of the ring protons.

-

Ethyl Group Protons (5H):

-

-CH₂- (2H): A quartet around 1.2-1.7 ppm.

-

-CH₃ (3H): A triplet around 0.8-1.0 ppm.

-

¹³C NMR:

-

-COOH Carbon: The carbonyl carbon is highly deshielded and will appear between 175-185 ppm for a saturated aliphatic acid.[2][18]

-

Cyclohexane & Ethyl Carbons: The eight sp³ hybridized carbons of the cyclohexane ring and the ethyl group will appear in the upfield region, typically between 10-50 ppm.[18] The carbon at C1 (bonded to the carboxyl group) will be the most deshielded among the ring carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation, providing key structural information.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 156) may be observed.

-

Key Fragments: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[19] Fragmentation of the cyclohexane ring and loss of the ethyl group (-CH₂CH₃, M-29) are also expected.[20] The most stable fragment (base peak) will depend on the specific fragmentation pathways.

Safety and Handling

Trans-4-Ethylcyclohexanecarboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn during handling. Store in a cool, dry place in a tightly sealed container.

References

-

ChemBK. (2024). 4-trans-ethyl cyclohexane carboxylic acid. Available at: [Link]

-

Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. Available at: [Link]

-

Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47, 429. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

Scholarship at UWindsor. (n.d.). Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Available at: [Link]

-

Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Available at: [Link]

-

ResearchGate. (2021). How can I interpret this FT-IR results? Available at: [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Available at: [Link]

-

Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available at: [Link]

-

Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Available at: [Link]

-

YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available at: [Link]

-

Quora. (2017). How to determine the solubility of organic compounds. Available at: [Link]

-

SpectraBase. (n.d.). trans-4-Ethylcyclohexanecarboxylic acid. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Classification of organic compounds By solubility. (n.d.). Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Available at: [Link]

-

PubChem. (n.d.). 4-Methylcyclohexanecarboxylic acid. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. scielo.br [scielo.br]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scribd.com [scribd.com]

- 14. csub.edu [csub.edu]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to trans-4-Ethylcyclohexanecarboxylic Acid: Synthesis, Characterization, and Applications

Introduction

trans-4-Ethylcyclohexanecarboxylic acid, a C9-cycloaliphatic carboxylic acid, is a molecule of significant interest in the fields of materials science and pharmaceutical development. Its rigid, saturated cyclohexane core, substituted in a trans-1,4-pattern with an ethyl and a carboxylic acid group, imparts unique physicochemical properties that are leveraged in the synthesis of liquid crystals and as a structural motif in pharmacologically active compounds. This guide provides a comprehensive overview of its chemical structure, stereoselective synthesis, detailed characterization, and key applications, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of trans-4-Ethylcyclohexanecarboxylic acid is characterized by a cyclohexane ring in a stable chair conformation, with the ethyl and carboxylic acid substituents occupying equatorial positions to minimize steric hindrance. This trans configuration is crucial for its applications, particularly in liquid crystals, where it contributes to the desired molecular shape and packing.

Caption: Chemical structure of trans-4-Ethylcyclohexanecarboxylic acid.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6833-47-2 | [1] |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 50-54 °C | [1] |

| Boiling Point | 252.5 ± 8.0 °C (Predicted) | [1] |

| Solubility | Soluble in methanol | [1] |

Stereoselective Synthesis: Catalytic Hydrogenation of 4-Ethylbenzoic Acid

The most common and industrially viable route to trans-4-Ethylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-ethylbenzoic acid. This method is favored for its high yield and potential for stereocontrol. The choice of catalyst and reaction conditions is critical to achieve a high trans-to-cis isomer ratio. Ruthenium and rhodium-based catalysts are particularly effective for the hydrogenation of the aromatic ring under basic conditions, which favors the formation of the trans isomer.[2][3]

Caption: Relationship between molecular structure and liquid crystal properties.

Drug Development

The cyclohexane ring is a bioisostere of the benzene ring and is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. [2]The trans-4-substituted cyclohexanecarboxylic acid moiety can serve as a rigid scaffold to which other pharmacophoric groups can be attached. This allows for precise control over the spatial orientation of functional groups, which is critical for binding to biological targets. For example, derivatives of trans-4-aminocyclohexanecarboxylic acid are used as intermediates in the synthesis of Janus kinase inhibitors. [2][3]

Safety and Handling

trans-4-Ethylcyclohexanecarboxylic acid is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

trans-4-Ethylcyclohexanecarboxylic acid is a versatile chemical intermediate with important applications in materials science and medicinal chemistry. Its stereoselective synthesis via the catalytic hydrogenation of 4-ethylbenzoic acid is a well-established and efficient process. The rigid trans-cyclohexane core provides a unique structural platform that is exploited in the design of liquid crystals and pharmaceutical agents. A thorough understanding of its synthesis, characterization, and properties is essential for researchers and scientists working in these fields.

References

-

ChemBK. 4-trans-ethyl cyclohexane carboxylic acid. Available at: [Link]

- Google Patents. Cyclohexane derivative and liquid crystal composition containing the same. EP0568040A1.

- Google Patents. Liquid crystal composition. US4464283A.

- Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. CN108602758B.

- Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1.

Sources

- 1. US4464283A - Liquid crystal composition - Google Patents [patents.google.com]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to the Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Ethylcyclohexanecarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty materials.[1][2] Its specific stereochemistry, with the ethyl and carboxylic acid groups in a trans configuration on the cyclohexane ring, imparts unique physicochemical properties that are often crucial for its function in larger molecules. This guide provides a detailed exploration of the primary synthetic pathways to obtain the high-purity trans isomer, focusing on the underlying chemical principles and practical experimental considerations.

The core of this guide is centered around the most prevalent and industrially viable method: the catalytic hydrogenation of 4-ethylbenzoic acid. We will delve into the nuances of this reaction, including catalyst selection, reaction optimization, and the critical aspect of stereocontrol. Furthermore, we will examine post-synthesis purification and isomerization techniques to maximize the yield of the desired trans isomer. This document is intended to be a practical resource, offering not just protocols, but also the scientific rationale to empower researchers to adapt and troubleshoot these synthetic procedures.

Primary Synthesis Pathway: Catalytic Hydrogenation of 4-Ethylbenzoic Acid

The reduction of the aromatic ring of 4-ethylbenzoic acid to its corresponding cyclohexane derivative is the most direct and widely employed route for the synthesis of 4-ethylcyclohexanecarboxylic acid.[3][4] This transformation is almost exclusively achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the double bonds of the benzene ring in the presence of a metal catalyst.

Mechanism and Stereochemical Considerations

The hydrogenation of a substituted benzene ring, such as 4-ethylbenzoic acid, proceeds through a series of steps involving the adsorption of the aromatic compound and hydrogen onto the surface of the catalyst. The stereochemical outcome of the reaction, yielding a mixture of cis and trans isomers, is influenced by several factors including the catalyst, solvent, temperature, and pressure. Generally, the initial hydrogenation tends to favor the formation of the cis isomer, where the substituents are on the same side of the cyclohexane ring. However, under certain conditions, isomerization can occur on the catalyst surface, leading to an enrichment of the more thermodynamically stable trans isomer.

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount for achieving high conversion and influencing the isomeric ratio. Several transition metal catalysts have been shown to be effective for the hydrogenation of benzoic acid and its derivatives.[3][4][5]

-

Rhodium on Carbon (Rh/C): This is a highly active catalyst for the hydrogenation of aromatic rings and can be effective at lower temperatures and pressures compared to other catalysts.[3]

-

Ruthenium on Carbon (Ru/C): Ruthenium catalysts are also highly effective for benzoic acid hydrogenation and can be tailored to favor the formation of cyclohexanecarboxylic acid.[4][5]

-

Palladium on Carbon (Pd/C): While sometimes used, palladium catalysts can be less active for the hydrogenation of the benzene ring compared to rhodium and ruthenium and may require more forcing conditions.[3][4]

The activity order of these transition metal catalysts for benzoic acid hydrogenation has been reported as Rh/C > Ru/C > Pt/C > Pd/C.[3]

Experimental Protocol: Hydrogenation of 4-Ethylbenzoic Acid

The following protocol is a representative example for the synthesis of a mixture of cis- and trans-4-ethylcyclohexanecarboxylic acid.

Materials:

-

4-Ethylbenzoic acid

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Methanol (or other suitable solvent)

-

High-pressure autoclave equipped with a magnetic stirrer and a heating mantle

-

Hydrogen gas source

Procedure:

-

Reactor Setup: In a high-pressure autoclave, dissolve 4-ethylbenzoic acid in a suitable solvent such as methanol.

-

Catalyst Addition: Carefully add the 5% Rh/C catalyst to the solution. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

-

Sealing and Purging: Seal the autoclave and purge the system several times with an inert gas, such as nitrogen or argon, to remove any residual air.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-150°C) and stir vigorously to ensure good mixing and mass transfer of hydrogen.

-

Monitoring: Monitor the reaction progress by measuring the hydrogen uptake or by taking small aliquots (if the reactor setup allows) for analysis by techniques like GC or TLC.

-

Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Filtration: Open the autoclave and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after proper handling.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-4-ethylcyclohexanecarboxylic acid.

Data Summary:

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Product Selectivity | Reference |

| Rh/C | 4-Ethylbenzoic Acid | Supercritical CO2 | 50 | 10 (CO2), 4 (H2) | 56.6 | 4-Ethylcyclohexanecarboxylic Acid | [3] |

| Ru/C | Benzoic Acid | 1,4-Dioxane/Water | 220 | 68.9 | 100 | 86% Cyclohexanecarboxylic Acid | [4][5] |

Note: The data for 4-ethylbenzoic acid is limited in the provided search results, so data for the closely related benzoic acid is included for comparison.

Workflow Diagram:

Caption: Catalytic hydrogenation of 4-ethylbenzoic acid to a mixture of cis and trans isomers.

Stereoselective Enrichment: Isomerization and Purification

Following the initial hydrogenation, the resulting mixture of cis and trans isomers often requires further processing to isolate the desired trans-4-ethylcyclohexanecarboxylic acid in high purity.

Isomerization

The cis isomer can be converted to the more thermodynamically stable trans isomer through a process called epimerization. This is typically achieved by treating the cis/trans mixture with a base.

Protocol: Base-Catalyzed Isomerization

-

Reaction Setup: Dissolve the mixture of cis- and trans-4-ethylcyclohexanecarboxylic acid in a suitable high-boiling solvent (e.g., a higher alcohol like propanol or butanol).[6]

-

Base Addition: Add a catalytic amount of a strong base, such as sodium methoxide or sodium ethoxide.[6]

-

Heating: Heat the reaction mixture to reflux and maintain for several hours to allow the equilibration to favor the trans isomer.[6]

-

Workup: After cooling, neutralize the reaction mixture with an acid (e.g., HCl) and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.

Purification by Recrystallization

The trans isomer often has different physical properties, such as solubility and melting point, compared to the cis isomer, which allows for purification by recrystallization.

Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the trans isomer has lower solubility than the cis isomer at lower temperatures. Common solvents for recrystallizing carboxylic acids include water, acetone-water mixtures, or hydrocarbon solvents.[7]

-

Dissolution: Dissolve the crude isomeric mixture in the minimum amount of the hot solvent.

-

Crystallization: Slowly cool the solution to allow the pure trans isomer to crystallize out. Cooling in an ice bath can further increase the yield.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to obtain pure trans-4-ethylcyclohexanecarboxylic acid.

Purification Workflow:

Caption: Workflow for the enrichment and purification of the trans isomer.

Alternative Synthesis Pathways

While catalytic hydrogenation of 4-ethylbenzoic acid is the most common route, other methods, though less direct, can also be considered. One such approach could involve the modification of a pre-existing cyclohexane ring. For instance, a synthetic route starting from 4-oxocyclohexanecarboxylate has been reported for the synthesis of a related compound, tranexamic acid.[7][8] A similar strategy could potentially be adapted for the synthesis of trans-4-ethylcyclohexanecarboxylic acid, for example, through a Grignard reaction on the ketone followed by dehydration and hydrogenation. However, these multi-step sequences are generally more complex and less atom-economical than the direct hydrogenation approach.

Conclusion

The synthesis of trans-4-ethylcyclohexanecarboxylic acid is a critical process for various applications in the chemical and pharmaceutical industries. The catalytic hydrogenation of 4-ethylbenzoic acid stands out as the most efficient and scalable method. Achieving a high yield of the desired trans isomer necessitates careful control over the reaction conditions, particularly the choice of catalyst, and often requires subsequent isomerization and purification steps. This guide has provided a comprehensive overview of the key synthetic strategies, offering detailed protocols and the underlying scientific principles to aid researchers in the successful synthesis of this important molecule. The provided workflows and data summaries serve as a practical reference for laboratory and process development efforts.

References

-

ChemBK. (n.d.). 4-trans-ethyl cyclohexane carboxylic acid. Retrieved from [Link]

- Yuan, G., et al. (2008). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 13(5), 1053-1061.

- Der Pharma Chemica. (2016).

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

- Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

-

WMU's ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Ethylcyclohexanecarboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

HMDB. (n.d.). Showing metabocard for 4-Ethylbenzoic acid (HMDB0002097). Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylbenzoic acid, cyclohexyl ester. Retrieved from [Link]

-

NIH. (n.d.). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

- 1. 4-Ethylcyclohexanecarboxylic Acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

The Synthesis and Stereochemical Control of trans-4-Ethylcyclohexanecarboxylic Acid: A Technical Guide

This guide provides an in-depth technical overview of the synthesis of trans-4-Ethylcyclohexanecarboxylic acid, a valuable intermediate in the development of pharmaceuticals and advanced materials.[1][2] We will delve into the prevalent synthetic methodologies, with a primary focus on the catalytic hydrogenation of 4-ethylbenzoic acid, and explore the critical aspects of stereochemical control that are paramount to obtaining the desired trans isomer. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of the Cyclohexanecarboxylic Acid Moiety

Cyclohexanecarboxylic acids and their derivatives are a class of alicyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The conformational rigidity of the cyclohexane ring, combined with the versatile reactivity of the carboxylic acid group, makes them attractive scaffolds for the design of novel molecules with specific three-dimensional orientations. The trans stereoisomer, in particular, often exhibits distinct biological activities and material properties compared to its cis counterpart, necessitating precise stereocontrol during its synthesis.

Prevailing Synthetic Strategy: Catalytic Hydrogenation of 4-Ethylbenzoic Acid

The most direct and widely employed method for the synthesis of 4-ethylcyclohexanecarboxylic acid is the catalytic hydrogenation of the aromatic precursor, 4-ethylbenzoic acid.[3][4] This reaction involves the saturation of the benzene ring with hydrogen gas in the presence of a suitable metal catalyst.

The Core Reaction and Mechanistic Considerations

The fundamental transformation involves the reduction of the aromatic ring of 4-ethylbenzoic acid to a cyclohexane ring. This process typically requires a heterogeneous catalyst and a source of hydrogen, often under elevated pressure and temperature.

Figure 1: General reaction scheme for the synthesis of trans-4-Ethylcyclohexanecarboxylic acid.

The choice of catalyst is critical in achieving high conversion and selectivity. Transition metals such as rhodium (Rh) and ruthenium (Ru) supported on carbon (C) have demonstrated high activity for the hydrogenation of benzoic acid and its derivatives.[3][5] For instance, Rh/C has been shown to be highly effective for the ring hydrogenation of benzoic acid under relatively mild conditions.[3]

Stereochemical Control: Achieving the trans Isomer

The hydrogenation of a substituted benzene ring can lead to the formation of both cis and trans isomers. The stereochemical outcome is influenced by several factors, including the nature of the catalyst, the solvent, and the reaction conditions. While the literature on the specific stereoselective synthesis of trans-4-Ethylcyclohexanecarboxylic acid is not extensively detailed in the initial search, general principles of catalytic hydrogenation of substituted cyclohexanes apply. The desired trans isomer is often the thermodynamically more stable product, and its formation can be favored by allowing the reaction to reach equilibrium, sometimes through isomerization of the cis product under the reaction conditions or during workup.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the hydrogenation of benzoic acid derivatives.[3][5] Researchers should optimize the conditions for their specific setup and scale.

Objective: To synthesize trans-4-Ethylcyclohexanecarboxylic acid via catalytic hydrogenation of 4-ethylbenzoic acid.

Materials:

-

4-Ethylbenzoic acid

-

5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C) catalyst

-

Solvent (e.g., 1,4-dioxane/water mixture, methanol, or ethanol)[5]

-

Hydrogen gas (high purity)

-

Standard laboratory glassware and high-pressure reactor (autoclave)

Procedure:

-

Reactor Setup: A high-pressure autoclave is charged with 4-ethylbenzoic acid and the chosen solvent.

-

Catalyst Addition: The Rh/C or Ru/C catalyst is carefully added to the reactor. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

-

Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 1-3 MPa).[6]

-

Reaction: The reaction mixture is heated to the target temperature (e.g., 80-150 °C) and stirred vigorously to ensure efficient mixing and mass transfer.[6] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented. The catalyst is removed by filtration through a pad of celite.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, which will be a mixture of cis and trans isomers, can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/petroleum ether) to isolate the desired trans-4-Ethylcyclohexanecarboxylic acid.[6]

Figure 2: A step-by-step workflow for the synthesis of trans-4-Ethylcyclohexanecarboxylic acid.

Characterization and Data

The final product, trans-4-Ethylcyclohexanecarboxylic acid, is a colorless or light yellow solid.[1] Its identity and purity are confirmed using a suite of analytical techniques.

| Property | Typical Value/Method | Reference |

| Chemical Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [7] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | Approximately 58-62 °C | [1] |

| Solubility | Insoluble in water at room temperature; soluble in organic solvents like alcohols and ethers. | [1] |

| Purity (GC) | >98.0% | |

| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the cyclohexane ring protons. The chemical shifts and coupling constants of the proton at C1 would be indicative of the trans stereochemistry.

-

¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the ethyl group and the cyclohexane ring, including the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 156.22, with characteristic fragmentation patterns.

Conclusion

The synthesis of trans-4-Ethylcyclohexanecarboxylic acid is a well-established process, primarily relying on the catalytic hydrogenation of 4-ethylbenzoic acid. The key to a successful synthesis lies in the judicious selection of the catalyst and the optimization of reaction conditions to achieve high conversion and, critically, high stereoselectivity for the desired trans isomer. The protocol and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

Liu, H. et al. (2012). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 13(10), 12937-12947. [Link]

-

ChemBK. (2024). 4-trans-ethyl cyclohexane carboxylic acid. [Link]

-

Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 314-320. [Link]

-

ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

-

ResearchGate. (2024). Catalytic Hydrogenation of Benzoic Acid. [Link]

-

CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

- Google Patents. (2017). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

-

ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. [Link]

-

Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

-

MySkinRecipes. (n.d.). 4-Ethylcyclohexanecarboxylic Acid. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Ethylcyclohexanecarboxylic Acid [myskinrecipes.com]

- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

Spectroscopic Characterization of trans-4-Ethylcyclohexanecarboxylic Acid: A Technical Guide

Introduction

trans-4-Ethylcyclohexanecarboxylic acid is a saturated cyclic carboxylic acid with a molecular formula of C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1][2] Its structure, featuring a cyclohexane ring with ethyl and carboxylic acid substituents in a trans-1,4-configuration, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and liquid crystals. The stereochemistry of the substituents significantly influences the molecule's physical and chemical properties, making unambiguous structural confirmation essential.

This technical guide provides an in-depth analysis of the spectroscopic data for trans-4-Ethylcyclohexanecarboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, the congruence between the different spectroscopic techniques provides a high degree of confidence in the structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and structurally related molecules.

Molecular Structure and Stereochemistry

The trans configuration of the 1,4-disubstituted cyclohexane ring is crucial. In its most stable chair conformation, both the ethyl and the carboxylic acid groups occupy equatorial positions. This arrangement minimizes steric hindrance and is the basis for interpreting the spectroscopic data.

Caption: Molecular structure of trans-4-Ethylcyclohexanecarboxylic acid.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of trans-4-Ethylcyclohexanecarboxylic acid provides a wealth of information regarding the proton environment and the stereochemical arrangement of the substituents. The spectrum is predicted to show distinct signals for the carboxylic acid proton, the protons on the cyclohexane ring, and the protons of the ethyl group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[3] |

| ~2.2 | Triplet of Triplets (tt) | 1H | H1 (CH-COOH) | This proton is axial in the major chair conformation and is coupled to the two adjacent axial and two adjacent equatorial protons. The trans relationship to H4 results in predominantly axial-axial couplings. |

| ~1.0 - 2.1 | Multiplet | 9H | Cyclohexyl CH & CH₂ | The remaining protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region. The axial and equatorial protons will have different chemical shifts and coupling constants. |

| ~1.2 | Quartet (q) | 2H | CH₂ (ethyl) | The methylene protons of the ethyl group are coupled to the three protons of the methyl group. |

| ~0.9 | Triplet (t) | 3H | CH₃ (ethyl) | The methyl protons of the ethyl group are coupled to the two protons of the methylene group. |

Expert Insight: The broadness of the carboxylic acid proton signal is a key diagnostic feature. Its chemical shift can be sensitive to concentration and the solvent used, as these factors influence the extent of hydrogen bonding.[3]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the trans-1,4-disubstituted ring, fewer than nine signals are expected.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears at a characteristic downfield shift.[3][4] |

| ~45 | C1 (CH-COOH) | The carbon atom bearing the carboxylic acid group. |

| ~35 | C4 (CH-CH₂CH₃) | The carbon atom bearing the ethyl group. |

| ~30 | C2, C6 | The two equivalent carbons adjacent to the carboxyl-bearing carbon. |

| ~29 | C3, C5 | The two equivalent carbons adjacent to the ethyl-bearing carbon. |

| ~28 | CH₂ (ethyl) | The methylene carbon of the ethyl group. |

| ~12 | CH₃ (ethyl) | The methyl carbon of the ethyl group. |

Trustworthiness Check: The number of signals in the ¹³C NMR spectrum is a powerful tool for confirming the symmetry of the molecule. The presence of five signals for the cyclohexane ring carbons would strongly support the proposed trans-1,4-disubstituted structure.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For trans-4-Ethylcyclohexanecarboxylic acid, the key absorptions are associated with the carboxylic acid group.

Characteristic IR Absorptions

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Strong, Broad | O-H stretch | The stretching vibration of the hydroxyl group in the carboxylic acid is very broad due to extensive hydrogen bonding, often appearing as a wide trough.[5][6][7] |

| ~2930 | Strong | C-H stretch (sp³) | Stretching vibrations of the C-H bonds in the cyclohexane and ethyl groups. |

| ~1710 | Strong, Sharp | C=O stretch | The carbonyl stretch of a saturated carboxylic acid is a very intense and sharp absorption.[4][5] |

| ~1300 | Medium | C-O stretch | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[5] |

| ~920 | Medium, Broad | O-H bend (out-of-plane) | A characteristic broad band for the out-of-plane bending of the hydroxyl group in a hydrogen-bonded dimer.[6] |

Authoritative Grounding: The characteristic broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid functional group. The positions of these bands are well-established in the literature for a wide range of carboxylic acids.[5][6]

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of trans-4-Ethylcyclohexanecarboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire a spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid trans-4-Ethylcyclohexanecarboxylic acid onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Workflow for IR spectroscopic analysis using ATR.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive characterization of trans-4-Ethylcyclohexanecarboxylic acid. The predicted spectra, based on well-understood principles and data from analogous compounds, offer a clear blueprint for the structural verification of this molecule. The methodologies outlined in this guide represent standard, reliable practices in the field of analytical chemistry, ensuring the generation of high-quality, trustworthy data critical for research and development in the chemical and pharmaceutical industries.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.

- SpectraBase. (n.d.). trans-4-ethylcyclohexanecarboxylic acid.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- ChemScene. (n.d.). trans-(1r,4r)-4-Ethylcyclohexane-1-carboxylic acid.

- NIST. (n.d.). Cyclohexanecarboxylic acid, ethyl ester.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- PubChem. (n.d.). Cyclohexanecarboxylic acid.

- ChemicalBook. (n.d.). TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). TRANS-4-(CARBOBENZOXYAMINO)CYCLOHEXANECARBOXYLIC ACID(34771-04-5) 13C NMR spectrum.

- NIST. (n.d.). Cyclohexanecarboxylic acid.

- SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts.

- Mol-Instincts. (n.d.). (1s,4r)-4-ethylcyclohexane-1-carboxylic acid.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- PubChem. (n.d.). 4-Methylcyclohexanecarboxylic acid.

- NIST. (n.d.). Cyclohexanecarboxylic acid.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids.

- ChemicalBook. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR.

- ChemicalBook. (n.d.). TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum.

- YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- PubChem. (n.d.). trans-4-Hydroxycyclohexanecarboxylate.

- ChemicalBook. (n.d.). TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR spectrum.

Sources

An In-depth Technical Guide to the Solubility Characteristics of trans-4-Ethylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

trans-4-Ethylcyclohexanecarboxylic acid, a key intermediate in the synthesis of advanced materials and pharmaceuticals, possesses solubility characteristics that are pivotal to its application and handling. This guide offers a comprehensive exploration of its solubility profile, providing both theoretical understanding and practical methodologies for its assessment. As Senior Application Scientists, we aim to bridge the gap between fundamental physicochemical properties and their real-world implications in research and development.

Physicochemical Profile of trans-4-Ethylcyclohexanecarboxylic Acid

trans-4-Ethylcyclohexanecarboxylic acid (TECA) is a white crystalline solid at room temperature. Its molecular structure, featuring a non-polar ethylcyclohexyl ring and a polar carboxylic acid group, dictates its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Melting Point | 48-54 °C | [2][3] |

| Predicted pKa | 4.92 ± 0.10 | [4] |

| Predicted logP | 2.2874 | [1] |

Theoretical Solubility Characteristics

A deep understanding of the theoretical underpinnings of solubility is crucial for predicting the behavior of trans-4-Ethylcyclohexanecarboxylic acid in various solvent systems.

Aqueous Solubility and the Influence of pH

The aqueous solubility of carboxylic acids is fundamentally governed by the pH of the medium.[5] For trans-4-Ethylcyclohexanecarboxylic acid, with a carbon count greater than five, the non-polar ethylcyclohexyl group renders the neutral (protonated) form practically insoluble in water.[6]

However, upon deprotonation of the carboxylic acid group in an alkaline environment, the highly polar carboxylate salt is formed, leading to a significant increase in aqueous solubility.[5] This pH-dependent solubility can be quantitatively described by the Henderson-Hasselbalch equation.[4][7]

pH-Solubility Relationship:

Figure 1. A diagram illustrating the relationship between pH and the aqueous solubility of trans-4-Ethylcyclohexanecarboxylic acid.

Solubility in Organic Solvents

The principle of "like dissolves like" is a reliable guide for predicting the solubility of trans-4-Ethylcyclohexanecarboxylic acid in organic solvents. Its dual nature—a non-polar aliphatic ring and a polar carboxylic acid group—allows for solubility in a range of organic solvents. It is reported to be soluble in methanol.[1][2] Based on its structure, we can predict its solubility in other common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, DMSO | Moderate to High | The carbonyl group of the solvent can act as a hydrogen bond acceptor. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar ethylcyclohexyl group will interact favorably with non-polar solvents. |

The Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Consequently, an increase in temperature will lead to an increase in solubility. This principle can be leveraged to prepare supersaturated solutions, which upon cooling, may yield crystals of high purity.

Experimental Determination of Solubility and pKa

To obtain precise and accurate data for critical applications, experimental determination of solubility and pKa is indispensable.

Protocol for Shake-Flask Solubility Measurement

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10][11]

Methodology:

-

Preparation: Add an excess amount of trans-4-Ethylcyclohexanecarboxylic acid to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after appropriate derivatization, or titration).

Figure 2. A schematic representation of the shake-flask method for determining thermodynamic solubility.

Protocol for Potentiometric pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[12][13][14][15][16]

Methodology:

-

Sample Preparation: Prepare a solution of trans-4-Ethylcyclohexanecarboxylic acid of known concentration in a suitable solvent (e.g., water with a co-solvent if necessary).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Figure 3. A step-by-step workflow for the experimental determination of pKa via potentiometric titration.

Applications and the Critical Role of Solubility

The solubility characteristics of trans-4-Ethylcyclohexanecarboxylic acid are paramount to its utility in various high-technology sectors.

-

Liquid Crystal Synthesis: As an intermediate for liquid crystal materials, its solubility in organic solvents is crucial for reaction kinetics and purification processes.[17][18][19][20] The ability to control its solubility allows for precise synthesis of the desired liquid crystal molecules.

-

OLED Materials: In the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), the carboxylic acid group can serve as an anchoring group to electrode surfaces.[21][22][23][24][25] The solubility of the intermediate in the solvents used for device fabrication is a key parameter for achieving uniform thin films.

-

Pharmaceutical Intermediates: In drug development, the solubility of an intermediate affects its purification, formulation, and bioavailability.[6][26] While not an active pharmaceutical ingredient itself, its derivatives may be, and understanding the solubility of the parent structure provides valuable insights.

Conclusion

The solubility of trans-4-Ethylcyclohexanecarboxylic acid is a multifaceted property that is critical for its successful application in advanced material and pharmaceutical synthesis. A thorough understanding of its behavior in different solvent systems, and how it is influenced by pH and temperature, empowers researchers to optimize reaction conditions, purification methods, and final product performance. The experimental protocols provided herein offer a robust framework for the precise characterization of this important chemical intermediate.

References

-

4-trans-ethyl cyclohexane carboxylic acid - ChemBK. (2024-04-09). Retrieved from [Link]

-

Carboxylic acid - Properties, Structure, Reactions - Britannica. (2025-11-06). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Cyclohexanecarboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

-

The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. (n.d.). Retrieved from [Link]

-

Carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022-09-15). Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024-02-15). Retrieved from [Link]

-

Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed. (2010-07-12). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09). Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024-04-23). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018-08-31). Retrieved from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

-

trans-4-Butylcyclohexanecarboxylic acid - ChemBK. (n.d.). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (2013-08-08). Retrieved from [Link]

-

View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. (n.d.). Retrieved from [Link]

-

trans-4-Butylcyclohexanecarboxylic Acid - LookChem. (n.d.). Retrieved from [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. (n.d.). Retrieved from [Link]

-

(PDF) OLED application of π-conjugated phenylimino carboxylic acid organic semiconductor material - ResearchGate. (n.d.). Retrieved from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024-01-06). Retrieved from [Link]

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed. (n.d.). Retrieved from [Link]

-

Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]

- CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. (n.d.).

-

The Role and Impact of Intermediates in OLED Technology - LIT-CHEM. (2023-04-20). Retrieved from [Link]

-

Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. (n.d.). Retrieved from [Link]

-

The role of OLED Intermediates in modern display technology - Violet OLED. (2023-06-15). Retrieved from [Link]

-

Cyclohexanecarboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Experimental solubility of TCC in four different organic solvents... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Exploring The Synthesis Techniques Of OLED Material Intermediates. (2024-05-27). Retrieved from [Link]

-

Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Liquid Crystals The synthesis and liquid crystal transition temperatures of some weakly polar nematic trans-4-substituted-cycloh - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

-

The Chemistry Behind OLEDs: Understanding Key Intermediates. (n.d.). Retrieved from [Link]

-

4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Liquid Crystals - University of Colorado Boulder. (n.d.). Retrieved from [Link]

Sources

- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. The Role and Impact of Intermediates in OLED Technology - LIT-CHEM [chem-lit.com]

- 23. The role of OLED Intermediates in modern display technology [violet-oled.com]

- 24. topmostchemical.com [topmostchemical.com]

- 25. nbinno.com [nbinno.com]

- 26. chem.libretexts.org [chem.libretexts.org]

Molecular weight of trans-4-Ethylcyclohexanecarboxylic acid

An In-Depth Technical Guide to the Molecular Weight and Characterization of trans-4-Ethylcyclohexanecarboxylic Acid

Introduction